Auxinole

概要

説明

オーキシンレは、オーキシン応答遺伝子の発現を阻害することにより、植物の生理において重要な役割を果たす強力なオーキシン拮抗剤です。オーキシンは、細胞分裂、伸長、分化など、植物の成長と発達における様々な側面を調節する植物ホルモンです。 オーキシンレはTIR1/AFB受容体に特異的に作用し、TIR1-IAA-Aux/IAA複合体の形成を阻害することにより、オーキシンシグナル伝達を阻害します .

準備方法

オーキシンレは、様々な化学ルートで合成することができます。 一般的な方法の1つは、4-(4-ブロモフェニル)-2-(1H-インドール-3-イル)-4-オキソブタン酸を、アルゴン雰囲気下で炭酸セシウムおよび酢酸パラジウム(II)の存在下で適切なフェニルボロン酸と反応させる方法です . この反応は通常、エタノールと水の混合物中で行われます。

化学反応の分析

オーキシンレは、以下を含むいくつかの種類の化学反応を受けます。

酸化: オーキシンレは、オーキシンレ-Aspおよびオーキシンレ-Gluなどの様々な代謝産物を生成するために酸化することができます.

還元: それほど一般的ではありませんが、特定の条件下では還元反応も起こりえます。

置換: オーキシンレは、特に強い求核剤の存在下で、置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、炭酸セシウム、酢酸パラジウム(II)、および様々なフェニルボロン酸が含まれます。 これらの反応から生成される主要な生成物は、通常、オーキシンレ-Aspおよびオーキシンレ-Gluなどのオーキシンレの誘導体です .

科学研究への応用

オーキシンレは、幅広い科学研究への応用があります。

化学: オーキシンレは、オーキシンシグナル伝達経路を研究し、任意の発生段階で特定のオーキシン調節イベントを操作するための化学ツールとして使用されます.

生物学: 植物生物学では、オーキシンレは、植物の成長と発達におけるオーキシン役割を調査するために使用されています。

医学: 主要な用途は植物生物学ですが、オーキシンレの作用機序は、医学研究において関連する可能性のあるホルモンシグナル伝達経路についての洞察を提供しています。

産業: オーキシンレは、オーキシン応答を制御することにより、植物の成長を操作し、作物の収量を向上させるための農業慣行で使用されます.

科学的研究の応用

2.1. Plant Development Studies

Auxinole has been instrumental in studying plant growth and development. Its ability to inhibit auxin responses allows researchers to investigate the roles of specific genes and pathways involved in processes such as cell elongation, root development, and tropic responses. For instance, experiments using this compound have demonstrated its effectiveness in blocking auxin-induced growth in Arabidopsis and moss species like Physcomitrella patens, indicating its broad applicability across different plant taxa .

2.2. Auxin-Inducible Degron (AID) Technology

One of the most significant advancements facilitated by this compound is its integration into AID technology, which enables precise control over protein degradation in living cells. This method allows for rapid depletion of target proteins, providing insights into their functions without permanent genetic modifications. The addition of this compound helps mitigate unwanted degradation that can occur even in the absence of auxin, thus enhancing the specificity and reliability of AID experiments .

Table 1: Comparison of AID Technology with and without this compound

| Feature | AID Technology (Without this compound) | AID Technology (With this compound) |

|---|---|---|

| Protein Degradation Speed | Fast | Very Fast |

| Control over Degradation | Less Reliable | Highly Reliable |

| Impact on Cell Health | Potentially Harmful | Preserves Cell Health |

2.3. Insights into Hormonal Interactions

This compound's role extends beyond just auxins; it also provides insights into the interactions between different plant hormones. By blocking TIR1-mediated signaling, researchers can study how auxins interact with other hormones like gibberellins and jasmonates, which share similar signaling pathways . This understanding is crucial for developing strategies to manipulate plant growth for agricultural benefits.

Industrial Applications

While most applications of this compound are currently within research contexts, its potential for industrial applications is promising:

3.1. Agricultural Biotechnology

In agriculture, this compound could be utilized to develop crops with tailored growth characteristics by modulating hormonal responses. This could lead to enhanced crop yields or improved stress resistance by controlling growth patterns more effectively .

3.2. Synthetic Biology

This compound's ability to regulate protein degradation could be harnessed in synthetic biology applications where precise control over metabolic pathways is required. This could facilitate the production of valuable compounds or enhance bioremediation processes .

Case Studies

Several studies highlight the effectiveness of this compound in various contexts:

- Study on Protein Functionality : Research demonstrated that using this compound in conjunction with AID technology allowed for better control over protein levels in human cells, leading to clearer insights into protein functions without the confounding effects of unwanted degradation .

- Plant Growth Regulation : Experiments showed that treatment with this compound significantly reduced auxin-induced growth responses in Arabidopsis, providing a clear model for studying how plants adapt to varying hormonal signals .

作用機序

オーキシンレは、TIR1/AFB受容体に結合し、TIR1-IAA-Aux/IAA複合体の形成を阻害することで、その効果を発揮します。 この阻害は、AUXIN/INDOLE-3-ACETIC ACID転写抑制因子の分解を防ぎ、これによりオーキシン応答遺伝子の活性化が阻害されます . この経路に関与する分子標的は、TIR1/AFB受容体とAUXIN/INDOLE-3-ACETIC ACID転写抑制因子です .

類似化合物の比較

オーキシンレは、強力な抗オーキシン活性と可逆的な阻害において独特であり、空間的および時間的に制御できます . 類似する化合物には、以下が含まれます。

PEO-IAA: TIR1受容体に結合することにより、オーキシンシグナル伝達を阻害する別のオーキシン拮抗剤.

BP-IAA: オーキシンレと同様に、シロイヌナズナ一次根でpDR5::GUS発現を誘導しません。しかし、IAA誘導GUS発現を克服することができます.

これらの化合物は、作用機序が似ていますが、効力と具体的な用途が異なります。

類似化合物との比較

Auxinole is unique in its potent antiauxin activity and reversible inhibition, which can be spatiotemporally controlled . Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency and specific applications.

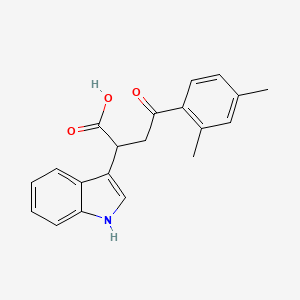

生物活性

Auxinole, a synthetic compound with the chemical name α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid, is a potent auxin antagonist primarily targeting the TIR1/AFB receptors in plants. It has gained attention in plant biology for its ability to inhibit auxin signaling pathways, which are crucial for various growth and developmental processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and applications in research.

This compound functions by competitively inhibiting the interaction between auxin and its receptors. Specifically, it binds to TIR1 (Transport Inhibitor Response 1), preventing the formation of the TIR1-IAA-Aux/IAA complex that is necessary for auxin-responsive gene expression. This inhibition disrupts the typical auxin signaling cascade, which involves the degradation of Aux/IAA proteins and subsequent activation of ARF (Auxin Response Factor) transcription factors that regulate gene expression related to plant growth and development .

Inhibition of Auxin Responses

Research has demonstrated that treatment with this compound leads to significant reductions in auxin-induced growth and gene expression. For instance, in experiments using Arabidopsis hypocotyl segments, this compound treatment resulted in a marked decrease in nuclear auxin responses as visualized by DR5::LUC reporter assays . This suggests that this compound effectively blocks auxin-mediated transcriptional activity.

Comparative Studies

In comparative studies involving various plant species, including Physcomitrella patens, this compound exhibited broad-spectrum activity against auxin responses. It was shown to inhibit not only the growth responses but also the physiological effects associated with auxin application, such as apoplastic pH changes necessary for cell elongation .

Case Studies

Case Study 1: Application in AID Technology

This compound has been utilized in the development of the Auxin-Inducible Degron (AID) technology, which allows for conditional protein degradation in research settings. In a study by Yesbolatova et al., it was found that this compound could prevent unwanted degradation of degron-fused proteins in human cells, thereby enhancing the specificity and robustness of AID technology. This application underscores this compound's potential as a tool for studying protein function in various biological contexts .

Case Study 2: Impact on Plant Development

Another significant study investigated the role of this compound in modulating plant growth under varying environmental conditions. The findings indicated that plants treated with this compound displayed altered growth patterns compared to controls, suggesting its utility in dissecting complex growth responses mediated by auxins .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Organism | Treatment | Key Findings |

|---|---|---|---|

| Hayashi et al. (2012) | Arabidopsis | This compound | Decreased nuclear auxin response; inhibited growth |

| Yesbolatova et al. (2019) | Human Cells | Auxin + this compound | Prevented degradation of GFP-fused proteins |

| Nakano et al. (2018) | Physcomitrella patens | This compound | Broad-spectrum inhibition of auxin responses |

特性

IUPAC Name |

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYAIJBXSQXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Auxinole functions by directly binding to the TIR1/AFB family of auxin receptor proteins. [, , , , ] This interaction prevents the formation of the essential TIR1-IAA-Aux/IAA complex, a key step in auxin signaling. [, ] By blocking this complex formation, this compound inhibits the auxin-dependent degradation of Aux/IAA transcriptional repressors. These repressors then continue to suppress auxin-responsive gene expression, effectively antagonizing the effects of auxin. [, , , ]

A: Studies on root parasitic plants like Orobanche minor and Striga hermonthica demonstrate that this compound can rescue the inhibitory effect of exogenous IAA on radicle elongation. [] This suggests that this compound is active in these parasitic species and that manipulating auxin function could be a potential strategy for controlling their growth. []

A: While primarily studied in plants, this compound has been successfully used in conjunction with the auxin-inducible degron (AID) technology in human cell lines like HCT116 and DLD1. [] In these systems, this compound can suppress the leaky degradation of degron-fused proteins and allows for their rapid re-expression after depletion, highlighting its utility in studying protein function in living cells. []

A: Research indicates that in addition to antagonizing auxin responses, this compound also inhibits the closely related jasmonic acid (JA-Ile) signaling pathway. [] It disrupts the formation of the COI1-JAZ co-receptor complex, which is structurally similar to the TIR1-Aux/IAA complex in the auxin pathway. [] Interestingly, this compound does not appear to affect other hormone pathways. []

A: Molecular docking studies reveal that the phenyl ring in this compound strongly interacts with Phe82 of TIR1, a residue crucial for recognizing Aux/IAA proteins. [] This interaction is vital for this compound's antagonistic activity. [] Further research with similar compounds could elucidate modifications that enhance potency and selectivity.

ANone: A range of techniques are employed to study this compound and its effects. These include:

- Molecular docking analysis: Used to predict this compound's binding mode to its target protein. []

- Gene expression analysis: Investigates the impact of this compound on auxin-responsive gene expression levels. [, , ]

- Growth assays: Measures the effects of this compound on various plant growth parameters like root elongation and leaf development. [, , ]

- Protein degradation assays: Used to assess this compound's ability to block the degradation of Aux/IAA and JAZ repressor proteins. [, ]

ANone: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound. As it is a synthetic compound, understanding its persistence, potential for bioaccumulation, and impact on non-target organisms is crucial. Research is needed to develop strategies for mitigating any negative environmental consequences.

ANone: Future research on this compound could focus on several key areas:

- Elucidating its full SAR: Further studies are needed to explore the impact of different structural modifications on this compound's activity, potency, and selectivity. [, ]

- Exploring its applications in agriculture: Given its effects on plant growth and development, this compound could have potential applications in regulating plant architecture, combating parasitic plants, or influencing crop yield. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。